ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Vue d'ensemble

Description

Synthesis Analysis

Synthetic approaches for ent-kaurane derivatives typically start from natural diterpenoids such as ent-kaur-16-en-19-oic acid, available from plant sources like sunflower (Helianthus annuus L.) waste. Techniques involve chemical modifications to introduce functional groups or to rearrange the molecular structure, aiming to enhance the compound's biological activities or to study its chemical behavior (Morarescu et al., 2020).

Molecular Structure Analysis

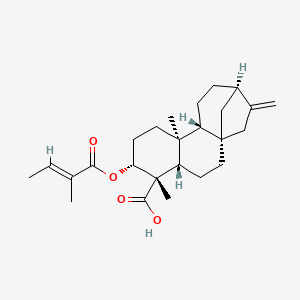

The molecular structure of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid and related compounds has been elucidated through various spectroscopic methods, including HR-FAB-MS, 1D and 2D NMR, and X-ray crystallography. These techniques confirm the presence of specific functional groups and the overall three-dimensional configuration of the molecule, which are crucial for understanding its chemical reactivity and interaction with biological targets (S. Marquina et al., 2009).

Chemical Reactions and Properties

Ent-kaurane diterpenoids undergo various chemical reactions, including hydroxylation and glucosidation, when incubated with microbial species like Bacillus megaterium and Aspergillus niger. These transformations yield novel compounds with potentially enhanced or modified biological activities, showcasing the chemical versatility of the ent-kaurane skeleton (Li-Ming Yang et al., 2004).

Applications De Recherche Scientifique

Proliferative Activity

Research on ent-kaurenoic acid derivatives, including similar compounds to ent-3Beta-Tigloyloxykaur-16-en-19-oic acid, has shown significant activity in proliferating peripheral blood mononuclear cells (hPBMC). Two derivatives, specifically 2beta,16alpha,17-trihydroxy-ent-kauran-19-oic acid and 3beta,16alpha,17-trihydroxy-ent-kauran-19-oic acid, exhibited notable activity on lymphocytes (Ohkoshi et al., 2004).

Bacteriolytic Effects

A study on ent-16-Kauren-19-oic acid, a structurally similar compound, revealed strong activity against gram-positive bacteria. It demonstrated a bacteriolytic effect, specifically against Bacillus cereus and Staphylococcus aureus. The study indicated that ent-16-Kauren-19-oic acid acts as a respiratory chain uncoupler in bacteria, leading to bacterial lysis (Torres-Bustos et al., 2009).

Antihypertensive Activity

In another study, ent-16beta-Hydroxybeyeran-19-oic acid and its metabolites were evaluated for their antihypertensive effects. This study is relevant as it explores the potential cardiovascular effects of compounds similar to ent-3Beta-Tigloyloxykaur-16-en-19-oic acid. Some metabolites showed more potency than the parent compound in antihypertensive activity (Yang et al., 2004).

Allelopathic Activity

Fusarium proliferatum, upon biotransformation of ent-16-oxo-17-norkauran-19-oic acid, yielded a 2beta-hydroxy derivative. This compound was evaluated for allelopathic activity, affecting the growth of radicals and shoots of Lactuca sativa (lettuce). This study highlights the potential use of similar compounds in agricultural applications (Rocha et al., 2010).

Propriétés

IUPAC Name |

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19+,20-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVOJPQEMAKKFV-ZRAJGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(phenylmethyl)amino]-1,3-propanediol Diethyl Ester](/img/no-structure.png)